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molecular formula C9H10Cl2 B1609649 1,3-Dichloro-5-isopropylbenzene CAS No. 65432-04-4

1,3-Dichloro-5-isopropylbenzene

Cat. No. B1609649
M. Wt: 189.08 g/mol
InChI Key: FZALJWFYGLWQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030777

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an activated aluminum halide catalyst at a temperature of from 10° to 60° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aluminum halide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([Cl:12])=[CH:2][CH:7]=1.[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)C
Step Three
Name
aluminum halide
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from 10° to 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)C
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05030777

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an activated aluminum halide catalyst at a temperature of from 10° to 60° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aluminum halide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([Cl:12])=[CH:2][CH:7]=1.[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)C
Step Three
Name
aluminum halide
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from 10° to 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)C
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05030777

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an activated aluminum halide catalyst at a temperature of from 10° to 60° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aluminum halide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([Cl:12])=[CH:2][CH:7]=1.[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([CH3:11])[CH3:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:20]([CH3:22])[CH3:21])[CH:16]=[C:17]([Cl:19])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)C
Step Three
Name
aluminum halide
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from 10° to 60° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C(C)C
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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